3-Oxopiperidine-2-carboxylic acid
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Overview
Description
3-Oxopiperidine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, featuring a carboxylic acid group at the second position and a ketone group at the third position. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxopiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of N-protected amino acids under acidic or basic conditions can yield the desired compound. Another method involves the oxidation of piperidine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process typically includes the cyclization of suitable precursors followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: More oxidized piperidine derivatives.
Reduction Products: 3-Hydroxypiperidine-2-carboxylic acid.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
3-Oxopiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anticancer properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxopiperidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating enzyme activity or receptor binding. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .
Comparison with Similar Compounds
3-Oxopiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Oxopiperidine-3-carboxylic acid: Similar structure but with the ketone and carboxylic acid groups swapped.
4-Oxopiperidine-2-carboxylic acid: Ketone group at the fourth position instead of the third .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique position of this compound in various research and industrial contexts.
Properties
IUPAC Name |
3-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-2-1-3-7-5(4)6(9)10/h5,7H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDRSBPYWDYFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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